methyl N-(1,1-dioxidotetrahydrothien-3-yl)glycinate
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Overview
Description
Methyl N-(1,1-dioxidotetrahydrothien-3-yl)glycinate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a tetrahydrothien-3-yl group with an oxidized sulfur atom and a glycinate moiety, making it a subject of interest for its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(1,1-dioxidotetrahydrothien-3-yl)glycinate typically involves the reaction of tetrahydrothiophene with appropriate oxidizing agents to introduce the dioxo functionality. Subsequently, the resulting compound is reacted with glycine methyl ester under controlled conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl N-(1,1-dioxidotetrahydrothien-3-yl)glycinate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothien-3-yl group can be further oxidized to form sulfones.
Reduction: Reduction reactions can be employed to convert the dioxo group to a simpler thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the glycinate moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfones and sulfoxides.
Reduction: Thioethers.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: In chemistry, methyl N-(1,1-dioxidotetrahydrothien-3-yl)glycinate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interaction with biological targets can provide insights into the development of new therapeutic agents.
Medicine: In the medical field, this compound is being explored for its pharmacological properties. It may have applications in the treatment of various diseases, including inflammation and oxidative stress-related conditions.
Industry: The compound's properties make it useful in the development of new materials and chemicals. Its incorporation into polymers and other industrial products can enhance their performance and stability.
Mechanism of Action
The mechanism by which methyl N-(1,1-dioxidotetrahydrothien-3-yl)glycinate exerts its effects involves its interaction with specific molecular targets. The oxidized sulfur atom and the glycinate moiety can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)acetate
Methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)butyrate
Methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)propionate
Uniqueness: Methyl N-(1,1-dioxidotetrahydrothien-3-yl)glycinate stands out due to its specific combination of functional groups, which can lead to unique reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
methyl 2-[(1,1-dioxothiolan-3-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-12-7(9)4-8-6-2-3-13(10,11)5-6/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRWBSKHZINSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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